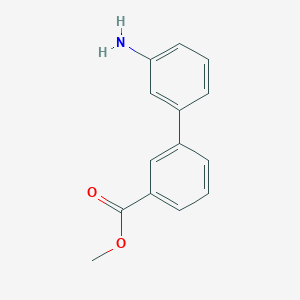

Methyl 3-(3-aminophenyl)benzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-(3-aminophenyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c1-17-14(16)12-6-2-4-10(8-12)11-5-3-7-13(15)9-11/h2-9H,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZGKLPFPUYBIGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)C2=CC(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90362740 | |

| Record name | methyl 3-(3-aminophenyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90362740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168619-25-8 | |

| Record name | [1,1′-Biphenyl]-3-carboxylic acid, 3′-amino-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=168619-25-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | methyl 3-(3-aminophenyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90362740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [1,1'-Biphenyl]-3-carboxylic acid, 3'-amino-, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.454 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Methyl 3 3 Aminophenyl Benzoate

Retrosynthetic Analysis and Key Precursors

A retrosynthetic analysis of methyl 3-(3-aminophenyl)benzoate reveals two primary disconnection points, leading to distinct synthetic strategies. One approach involves forming the aryl-aryl bond as a key step, while the other focuses on building the molecule from a pre-existing biphenyl (B1667301) or a related scaffold.

Strategies Involving Methyl Benzoate (B1203000) Derivatives as Starting Materials

One major retrosynthetic strategy begins with derivatives of methyl benzoate. This approach typically involves the coupling of a suitably functionalized methyl benzoate derivative with a phenyl ring precursor. For instance, a halogenated methyl benzoate could be coupled with an aminophenylboronic acid or a related organometallic reagent.

Another avenue within this strategy involves the nitration of methyl benzoate, followed by reduction of the nitro group to an amine. aiinmr.comrsc.org The ester group of methyl benzoate deactivates the aromatic ring towards electrophilic substitution, directing the incoming nitro group to the meta position. rsc.org This regioselectivity is due to the relative stability of the intermediate carbocations. rsc.org

| Precursor | Role in Synthesis |

|---|---|

| Methyl 3-nitrobenzoate | Intermediate for the introduction of the amino group via reduction. aiinmr.com |

| Methyl 3-halobenzoate | Coupling partner in palladium-catalyzed cross-coupling reactions. |

Approaches Utilizing m-Aminophenyl Building Blocks

Alternatively, the synthesis can commence from building blocks already containing the m-aminophenyl moiety. A prominent example is the use of 3-aminobenzoic acid or its derivatives. rsc.org In this strategy, the primary challenge lies in the formation of the biphenyl linkage or the esterification of the carboxylic acid.

For instance, 3-aminobenzoic acid can be esterified to methyl 3-aminobenzoate, which can then undergo a coupling reaction. chemicalbook.com Alternatively, the amino group of 3-aminobenzoic acid can be protected before subsequent reactions.

| Precursor | Role in Synthesis |

|---|---|

| 3-Aminobenzoic acid | Starting material for esterification and subsequent coupling. rsc.org |

| Methyl 3-aminobenzoate | Intermediate for aryl-aryl bond formation. chemicalbook.com |

| 3-Bromoaniline | Coupling partner in cross-coupling reactions. |

Established and Proposed Synthesis Pathways

Based on the retrosynthetic analysis, several established and proposed pathways have been developed for the synthesis of this compound. These pathways often employ a combination of fundamental organic reactions.

Nitration-Reduction Sequences for Introduction of Amino Group on Phenyl Ring

A common and well-established method for introducing an amino group onto a phenyl ring is through a nitration-reduction sequence. aiinmr.comrsc.org In the context of synthesizing the target molecule, this typically involves the nitration of a suitable precursor followed by the reduction of the resulting nitro group.

For example, the nitration of methyl benzoate using a mixture of nitric acid and sulfuric acid yields methyl 3-nitrobenzoate. aiinmr.comrsc.orgyoutube.com The nitro group, being a strong electron-withdrawing group, directs the substitution to the meta position. rsc.org The subsequent reduction of the nitro group to an amine can be achieved using various reducing agents, such as iron powder in acetic acid or catalytic hydrogenation. sciencemadness.orgprepchem.com

Palladium-Catalyzed Cross-Coupling Reactions for Aryl-Aryl Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, particularly for constructing biaryl systems. researchgate.netresearchgate.net The Suzuki-Miyaura coupling is a widely used method for this purpose, involving the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. researchgate.netnsf.gov

In the synthesis of this compound, a Suzuki-Miyaura coupling could involve the reaction of methyl 3-halobenzoate with 3-aminophenylboronic acid or its derivatives. Alternatively, 3-haloaniline could be coupled with a methyl 3-boronobenzoate derivative. These reactions offer a versatile and efficient route to the desired biphenyl scaffold. researchgate.netnsf.gov Other palladium-catalyzed reactions like the Stille and Sonogashira couplings can also be employed for creating the aryl-aryl bond. researchgate.net

Esterification and Amidation Reactions for Methyl Benzoate Moiety Formation

The formation of the methyl benzoate moiety is another critical step in the synthesis. This can be achieved through either esterification of a carboxylic acid or amidation followed by further transformations.

Esterification of 3-(3-aminophenyl)benzoic acid with methanol (B129727) in the presence of an acid catalyst, such as sulfuric acid or thionyl chloride, directly yields the target molecule. chemicalbook.comyoutube.com This is a straightforward and common method for ester formation.

Amidation reactions can also be employed, although they represent a more indirect route. For instance, a carboxylic acid can be converted to an amide, which might then be subjected to further reactions. nih.govyoutube.com Direct amidation of esters with amines is also a known transformation, although less common for the synthesis of the target compound. researchgate.netnih.gov

Advanced Spectroscopic Characterization and Structural Elucidation of Methyl 3 3 Aminophenyl Benzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

No experimental NMR data for Methyl 3-(3-aminophenyl)benzoate, including proton (¹H) and carbon-13 (¹³C) spectra, has been found. Therefore, an analysis of its specific chemical shifts, coupling constants, and the connectivity between atoms through 2D NMR techniques is not possible.

Proton (¹H) NMR for Aromatic and Aliphatic Proton Environments

Specific chemical shifts and multiplicity patterns for the protons on the two aromatic rings and the methyl ester group are not available.

Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis

The characteristic chemical shifts for the 14 carbon atoms in the molecule, including the carbonyl carbon and the aromatic carbons, could not be located.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Connectivity and Proximity

Without primary ¹H and ¹³C NMR data, no analysis of 2D correlation spectra can be performed to confirm the structural assembly of the molecule.

Mass Spectrometry (MS)

Detailed mass spectrometry data, essential for confirming the molecular weight and fragmentation behavior, is unavailable.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

No HRMS data providing the exact mass of the molecular ion for empirical formula confirmation could be sourced.

Fragmentation Pattern Analysis for Structural Confirmation

An analysis of the fragmentation patterns, which would offer further proof of the compound's structure by identifying characteristic bond cleavages, cannot be conducted due to the lack of mass spectra.

Until experimental data for this compound is published in peer-reviewed literature or made available in spectral databases, a complete and accurate advanced spectroscopic characterization remains unachievable.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule by probing their characteristic vibrational modes. For this compound, the spectra are expected to show features corresponding to its core components: the two benzene (B151609) rings, the amino group (-NH₂), and the methyl ester group (-COOCH₃).

Infrared (IR) Spectroscopy: The IR spectrum provides a detailed fingerprint of the molecule. The key functional groups give rise to absorptions at specific frequencies.

N-H Stretching: The primary amine group (-NH₂) typically exhibits two distinct stretching vibrations in the region of 3300-3500 cm⁻¹. One band corresponds to the symmetric stretching mode and the other to the asymmetric stretching mode.

C=O Stretching: The ester carbonyl group (C=O) is a strong IR absorber, presenting a sharp, intense band usually found between 1700 and 1730 cm⁻¹. The conjugation with the benzene ring can slightly lower this frequency.

C-O Stretching: The ester also shows C-O stretching vibrations. The C-O bond between the carbonyl carbon and the oxygen atom typically appears as a strong band in the 1250-1300 cm⁻¹ region.

Aromatic C-H Stretching: The stretching of C-H bonds on the benzene rings occurs above 3000 cm⁻¹.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic rings are observed in the 1450-1600 cm⁻¹ range.

N-H Bending: The scissoring vibration of the primary amine is typically found around 1600 cm⁻¹.

C-H Bending: Out-of-plane bending vibrations for the substituted benzene rings provide information about the substitution pattern and are found in the 690-900 cm⁻¹ region.

Based on an IR spectrum for the closely related compound Methyl 3-aminobenzoate, the following characteristic peaks can be assigned. chemicalbook.com

| Frequency (cm⁻¹) (Tentative Assignment) | Functional Group | Vibrational Mode |

| ~3400-3300 | Amino (-NH₂) | Asymmetric & Symmetric N-H Stretch |

| ~3050 | Aromatic C-H | C-H Stretch |

| ~1715 | Ester (C=O) | Carbonyl Stretch |

| ~1600 | Aromatic C=C / Amine (-NH₂) | C=C Ring Stretch / N-H Bend |

| ~1450-1580 | Aromatic C=C | C=C Ring Stretch |

| ~1300-1200 | Ester (C-O) | C-O Stretch |

| ~900-690 | Aromatic C-H | C-H Out-of-plane Bend |

Raman Spectroscopy: Raman spectroscopy complements IR spectroscopy. While polar bonds like C=O show strong IR signals, non-polar bonds and symmetric vibrations often produce strong Raman signals. For this compound, Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the benzene rings, which are often weak in the IR spectrum. The C=C stretching of the aromatic rings would be expected to produce strong Raman bands.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The absorption of this energy promotes electrons from a lower energy ground state to a higher energy excited state. The chromophores in this compound—the two conjugated phenyl rings, the amino group, and the carbonyl group—are responsible for its UV-Vis absorption profile. tanta.edu.eg

The primary electronic transitions expected for this molecule are π → π* and n → π* transitions. shu.ac.uk

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. libretexts.org They are characteristic of conjugated systems like benzene rings. These transitions are typically high in energy and result in strong absorption bands. The extended conjugation between the two phenyl rings in this compound would likely lead to a bathochromic (red) shift, meaning absorption at a longer wavelength compared to single benzene derivatives.

n → π Transitions:* These transitions involve the excitation of an electron from a non-bonding orbital (n), such as the lone pair on the nitrogen of the amino group or the oxygens of the ester group, to a π* antibonding orbital. youtube.com These transitions are generally lower in energy and have a much lower intensity compared to π → π* transitions. shu.ac.uk The n → π* transition of the carbonyl group is a classic example.

The UV-Vis spectrum of this compound is predicted to show intense absorption bands in the UV region, likely below 300 nm, corresponding to the π → π* transitions of the biphenyl (B1667301) system. A weaker, lower-energy shoulder or band corresponding to an n → π* transition might also be observed. The amino group, acting as an auxochrome, can cause a further red shift and an increase in absorption intensity. shivajicollege.ac.in

| Transition Type | Involved Orbitals | Expected Wavelength Region | Relative Intensity |

| π → π | π (aromatic rings) → π (aromatic rings) | Shorter wavelength (UV) | High (ε > 10,000) |

| n → π | n (N of amine, O of ester) → π (aromatic/carbonyl) | Longer wavelength (UV) | Low (ε < 2,000) |

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method would provide a complete picture of the molecular architecture of this compound in the solid state, including bond lengths, bond angles, and torsional angles.

A crystallographic study would elucidate:

Molecular Conformation: It would reveal the dihedral angle between the two phenyl rings. Due to some steric hindrance, the rings are not expected to be perfectly coplanar.

Bond Parameters: Precise measurements of all bond lengths and angles would be obtained, confirming the hybridizations and electronic environment of the atoms.

A hypothetical data table based on expected values and data from similar structures is presented below.

| Structural Parameter | Description | Expected Value/Feature |

| Crystal System | The symmetry system of the crystal lattice. | Likely monoclinic or orthorhombic. scirp.org |

| Space Group | The specific symmetry group of the crystal. | e.g., P2₁/c |

| Dihedral Angle (Ring-Ring) | The twist angle between the two phenyl rings. | Non-zero, likely between 20-50°. |

| Hydrogen Bonding | Interaction between H on -NH₂ and O=C. | Expected to be a primary packing motif. |

| C=O Bond Length | Length of the ester carbonyl bond. | ~1.20 - 1.23 Å |

| C-N Bond Length | Length of the bond between the ring and the amino N. | ~1.38 - 1.42 Å |

This comprehensive spectroscopic and crystallographic analysis provides a foundational understanding of the structural properties of this compound, highlighting the interplay of its functional groups and their influence on its chemical and physical characteristics.

Computational Chemistry and Theoretical Investigations of Methyl 3 3 Aminophenyl Benzoate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed for its balance of accuracy and computational cost, making it suitable for studying medium to large-sized molecules like Methyl 3-(3-aminophenyl)benzoate.

Electronic Structure Analysis (HOMO-LUMO, Molecular Electrostatic Potential)

The electronic properties of a molecule are key to understanding its reactivity and spectroscopic behavior. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant parameter that provides insights into the molecule's chemical stability and reactivity. A smaller energy gap generally implies higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich aminophenyl ring, due to the electron-donating nature of the amino group. Conversely, the LUMO is anticipated to be concentrated on the benzoate (B1203000) ring, which is rendered electron-deficient by the electron-withdrawing methyl ester group. This spatial separation of the frontier orbitals suggests the potential for intramolecular charge transfer (ICT) upon electronic excitation.

Table 1: Illustrative HOMO-LUMO Energies and Related Parameters for this compound (Hypothetical Data Based on Analogous Systems)

| Parameter | Value (eV) |

| HOMO Energy | -5.85 |

| LUMO Energy | -1.95 |

| HOMO-LUMO Gap (ΔE) | 3.90 |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. In the MEP map of this compound, the region around the amino group is expected to show a negative potential (red/yellow), indicating a high electron density and susceptibility to electrophilic attack. The areas around the carbonyl oxygen of the ester group and the aromatic protons would likely exhibit a positive potential (blue), signifying electron-deficient regions prone to nucleophilic attack.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. uni-muenchen.denumberanalytics.comwikipedia.org It allows for the investigation of charge transfer between filled (donor) and vacant (acceptor) orbitals, which is quantified by the second-order perturbation energy, E(2). uni-muenchen.denumberanalytics.comwikipedia.org These interactions, often referred to as hyperconjugative interactions, contribute to the stabilization of the molecule.

In this compound, significant intramolecular charge transfer is expected from the lone pair of the nitrogen atom in the amino group to the antibonding orbitals of the phenyl ring, and further to the electron-withdrawing methyl ester group. NBO analysis would likely reveal strong interactions between the nitrogen lone pair (n) and the π* orbitals of the aromatic rings, as well as the π* orbital of the carbonyl group. These interactions contribute to the delocalization of electron density across the molecule and stabilize the system.

Table 2: Illustrative NBO Analysis of Key Intramolecular Interactions in this compound (Hypothetical Data)

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| n(N) | π(C-C) of aminophenyl ring | ~5-10 |

| π(C-C) of aminophenyl ring | π(C-C) of benzoate ring | ~2-5 |

| π(C-C) of benzoate ring | π*(C=O) of ester group | ~1-3 |

Spectroscopic Property Prediction (Vibrational Frequencies, UV-Vis Spectra)

DFT calculations are widely used to predict the vibrational (infrared and Raman) and electronic (UV-Vis) spectra of molecules. tandfonline.commdpi.comresearchgate.netyoutube.comnih.gov The calculated vibrational frequencies can be used to assign the experimental IR and Raman bands to specific vibrational modes of the molecule. For this compound, characteristic vibrational modes would include the N-H stretching of the amino group, C=O stretching of the ester group, and various C-H and C-C stretching and bending modes of the biphenyl (B1667301) framework.

Table 3: Illustrative Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| N-H Asymmetric Stretch | ~3500 |

| N-H Symmetric Stretch | ~3400 |

| C-H Aromatic Stretch | ~3100-3000 |

| C=O Ester Stretch | ~1720 |

| C-N Stretch | ~1300 |

| C-O Ester Stretch | ~1250 |

Time-dependent DFT (TD-DFT) is a powerful method for predicting the electronic absorption spectra of molecules. mdpi.comresearchgate.netnih.gov For this compound, TD-DFT calculations would likely predict strong absorption bands in the UV region, corresponding to π-π* transitions within the aromatic rings. An intramolecular charge transfer (ICT) band, resulting from the transition from the HOMO (on the aminophenyl moiety) to the LUMO (on the benzoate moiety), would also be expected. The position and intensity of this band would be sensitive to the solvent polarity. mdpi.com

Table 4: Illustrative Predicted UV-Vis Absorption Maxima for this compound

| Transition | Predicted λ_max (nm) | Oscillator Strength (f) |

| π → π* (Biphenyl) | ~250 | High |

| Intramolecular Charge Transfer (ICT) | ~320 | Moderate |

Conformational Analysis and Stability Studies

The two phenyl rings in biphenyl derivatives are generally not coplanar due to steric hindrance between the ortho-hydrogens. The dihedral angle between the two rings is a key conformational parameter that influences the electronic properties of the molecule. DFT calculations can be used to perform a conformational analysis of this compound to determine the most stable conformation and the energy barriers for rotation around the C-C bond connecting the two phenyl rings. researchgate.net The presence of substituents on the rings will affect the rotational barrier and the equilibrium dihedral angle. For this compound, the interplay between steric effects and electronic delocalization will determine the preferred conformation.

Prediction of Nonlinear Optical (NLO) Properties

The field of nonlinear optics (NLO) involves the study of how materials respond to intense electromagnetic fields, such as those produced by lasers. Materials with significant NLO properties are crucial for a range of photonic applications, including optical computing, data storage, and frequency conversion. researchgate.net Computational chemistry, particularly through methods like Density Functional Theory (DFT), has become an indispensable tool for predicting and understanding the NLO properties of organic molecules. These theoretical investigations can guide the design and synthesis of new materials with enhanced NLO responses.

For a molecule to exhibit significant NLO properties, it often needs to possess a non-centrosymmetric structure and a large first hyperpolarizability (β). Organic molecules featuring electron-donating (D) and electron-accepting (A) groups connected by a π-conjugated system (D-π-A) are prime candidates for high NLO activity. This arrangement facilitates intramolecular charge transfer (ICT) upon excitation, which is a key factor in enhancing the NLO response.

In the case of this compound, the molecule contains an amino group (-NH2), a potent electron donor, and a methyl benzoate group (-COOCH3), which acts as an electron acceptor. These are linked by a biphenyl system which, although not a linear π-conjugated bridge, allows for electronic communication between the donor and acceptor. The presence of these functional groups suggests that this compound could exhibit NLO properties.

Computational studies on similar D-A substituted molecules have demonstrated a strong correlation between molecular structure and NLO response. For instance, increasing the conjugation length between the donor and acceptor groups generally leads to a smaller highest occupied molecular orbital (HOMO) - lowest unoccupied molecular orbital (LUMO) energy gap and a larger NLO response. nih.gov

A typical computational approach to predict the NLO properties of this compound would involve the following steps:

Geometry Optimization: The molecule's three-dimensional structure would be optimized using a suitable level of theory, such as B3LYP with a 6-31G(d,p) basis set. researchgate.net

Electronic Property Calculation: The HOMO and LUMO energies would be calculated to determine the energy gap. A smaller energy gap is often indicative of higher reactivity and potentially a larger NLO response. nih.gov

NLO Property Calculation: The first hyperpolarizability (β), a measure of the second-order NLO response, would be calculated. The magnitude of β is a direct indicator of the molecule's potential for applications like second-harmonic generation.

The following table presents hypothetical, yet plausible, data that would be generated from such a computational study, based on trends observed in similar molecules.

| Computational Method | Parameter | Predicted Value |

| DFT/B3LYP/6-31G(d,p) | HOMO Energy | -5.8 eV |

| DFT/B3LYP/6-31G(d,p) | LUMO Energy | -1.2 eV |

| DFT/B3LYP/6-31G(d,p) | HOMO-LUMO Gap | 4.6 eV |

| DFT/B3LYP/6-31G(d,p) | First Hyperpolarizability (β) | 15 x 10⁻³⁰ esu |

It is important to note that while computational predictions are valuable, experimental verification is necessary to confirm the actual NLO properties of a compound. Techniques such as the Z-scan and diffraction ring pattern analysis can be used to experimentally determine the nonlinear refractive index and other NLO parameters. researchgate.net

Mechanistic Studies of Reactions Involving this compound

Computational chemistry provides profound insights into the mechanisms of chemical reactions, including those involving esters like this compound. Theoretical studies can elucidate reaction pathways, identify transition states, and determine activation energies, thereby explaining reactivity and selectivity. A common and well-studied reaction of esters is aminolysis, the reaction with an amine.

The aminolysis of esters can proceed through different mechanisms, primarily a concerted mechanism or a stepwise mechanism involving a tetrahedral intermediate. nih.gov In a concerted mechanism, the bond formation and bond breaking occur in a single step. In a stepwise mechanism, the nucleophile (amine) attacks the carbonyl carbon to form a zwitterionic tetrahedral intermediate, which then collapses to form the products. The stability of this intermediate is a crucial factor determining the reaction pathway.

For this compound, the presence of the amino group on the phenyl ring can influence the reaction mechanism. This amino group is a meta-director, and its electron-donating nature can affect the electrophilicity of the carbonyl carbon.

A computational study of the aminolysis of this compound with a simple amine like ammonia (B1221849) could be performed using DFT or ab initio methods. nih.gov Such a study would likely investigate the following:

Potential Energy Surface: Mapping the potential energy surface to identify all stationary points, including reactants, products, intermediates, and transition states.

Reaction Pathways: Comparing the activation energies for the concerted and stepwise pathways to determine the most favorable mechanism.

Solvent Effects: Investigating the influence of the solvent on the reaction mechanism. Aprotic solvents can destabilize charged intermediates, potentially favoring a concerted mechanism, whereas protic solvents can stabilize them, favoring a stepwise pathway. nih.govoup.com

Catalysis: Examining the effect of a second amine molecule acting as a general base catalyst, which can facilitate proton transfer and lower the activation energy. nih.gov

Based on studies of similar systems, such as the aminolysis of methyl benzoate, it is plausible that the reaction of this compound would proceed through a stepwise mechanism, especially in a polar solvent. nih.gov The general base-catalyzed pathway is also likely to be significantly more favorable. nih.gov

The following table summarizes the likely mechanistic features for the aminolysis of this compound, drawing analogies from computational studies on related benzoates.

| Reaction Feature | Predicted Characteristic | Rationale based on Analogous Systems |

| Favored Mechanism | Stepwise via a tetrahedral intermediate | The formation of a zwitterionic intermediate is common for ester aminolysis. nih.govkoreascience.kr |

| Rate-Determining Step | Could be the formation or breakdown of the tetrahedral intermediate | This can be influenced by the leaving group and the nucleophile. koreascience.kr |

| Effect of Solvent | Polar solvents would favor the stepwise mechanism | Stabilization of the charged intermediate in polar environments. oup.com |

| Catalysis | General base catalysis by a second amine molecule would lower the activation barrier | Facilitation of proton transfer is a common catalytic role in aminolysis. nih.gov |

Further computational investigations could explore other reactions involving this compound, such as its hydrolysis or reactions at the amino group, to provide a more complete understanding of its chemical reactivity.

Exploration of Derivatives and Functionalization of Methyl 3 3 Aminophenyl Benzoate

Modification at the Amino Group

The amino group (-NH2) on one of the phenyl rings is a primary site for functionalization, readily undergoing reactions such as acylation, alkylation, and amidation.

Acylation: This reaction involves the introduction of an acyl group (R-C=O) to the amino nitrogen. For instance, the reaction of Methyl 3-(3-aminophenyl)benzoate with an acylating agent like phenylacetyl chloride would yield methyl 3'-[(phenylacetyl)amino][1,1'-biphenyl]-3-carboxylate. This modification can significantly alter the electronic and steric properties of the molecule.

Alkylation: The amino group can also be alkylated, where hydrogen atoms are replaced by alkyl groups. This can be achieved using various alkylating agents. For example, a reaction with an appropriate alkyl halide can introduce one or two alkyl chains to the nitrogen atom. These modifications can impact the molecule's solubility and its ability to form hydrogen bonds.

Amidation: The amino group can act as a nucleophile in amidation reactions. For example, it can react with a carboxylic acid or its derivative to form a new amide bond. This is a common strategy for linking the this compound core to other molecules, including peptides or other pharmacologically active moieties. nih.gov

Interactive Table: Examples of Amino Group Modifications

| Reaction Type | Reagent Example | Product Example |

| Acylation | Phenylacetyl chloride | Methyl 3'-[(phenylacetyl)amino][1,1'-biphenyl]-3-carboxylate |

| Alkylation | Methyl iodide | Methyl 3'-(methylamino)[1,1'-biphenyl]-3-carboxylate |

| Amidation | Benzoic acid | Methyl 3'-[(benzoylamino)amino][1,1'-biphenyl]-3-carboxylate |

Modifications at the Ester Group

The methyl ester group (-COOCH3) provides another handle for chemical transformation, primarily through hydrolysis and transesterification.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 3'amino[1,1'-biphenyl]-3-carboxylic acid. This reaction is typically carried out under acidic or basic conditions. oieau.frquora.com The rate of hydrolysis can be influenced by the pH of the solution and the presence of substituents on the aromatic rings. oieau.frsemanticscholar.org For instance, studies on substituted methyl benzoates have shown that both pH and ring substituents affect hydrolysis rates, which is consistent with a mechanism involving the addition of a hydroxide (B78521) ion to the ester carbonyl group. oieau.frsemanticscholar.org High-temperature water has also been utilized as a green solvent for the hydrolysis of methyl benzoates. rsc.org

Transesterification: This process involves the exchange of the methyl group of the ester with another alcohol. For example, reacting this compound with ethanol (B145695) in the presence of a suitable catalyst would produce ethyl 3-(3-aminophenyl)benzoate. This allows for the introduction of different alkyl or aryl groups at the ester position, which can fine-tune the molecule's properties. The optimization of transesterification reactions has been studied using various catalysts, including maghemite-ZnO. researchgate.net

Interactive Table: Examples of Ester Group Modifications

| Reaction Type | Reagent Example | Product Example |

| Hydrolysis | Water (acid or base catalyzed) | 3'-Amino[1,1'-biphenyl]-3-carboxylic acid |

| Transesterification | Ethanol (with catalyst) | Ethyl 3'amino[1,1'-biphenyl]-3-carboxylate |

Aromatic Ring Functionalization

The two phenyl rings of this compound are susceptible to electrophilic aromatic substitution, allowing for the introduction of various functional groups.

Electrophilic Aromatic Substitution: The position of substitution on the aromatic rings is directed by the existing substituents. The amino group is an activating, ortho-, para-director, while the ester group is a deactivating, meta-director. Therefore, electrophilic attack is most likely to occur at positions ortho and para to the amino group on one ring, and at the position meta to the ester group on the other ring.

A common example of this type of reaction is nitration. The nitration of methyl benzoate (B1203000), a related compound, using a mixture of nitric and sulfuric acids, primarily yields methyl 3-nitrobenzoate. aiinmr.comgrabmyessay.comyoutube.com This is because the ester group deactivates the ring and directs the incoming nitro group to the meta position. grabmyessay.comlibretexts.org In the case of this compound, the outcome of an electrophilic substitution would be a mixture of products, with the directing effects of both the amino and ester groups influencing the final regiochemistry. The reaction conditions, such as temperature, can also play a role in the product distribution. grabmyessay.com

Interactive Table: Directing Effects in Electrophilic Aromatic Substitution

| Substituent | Activating/Deactivating | Directing Effect |

| Amino (-NH2) | Activating | Ortho, Para |

| Ester (-COOCH3) | Deactivating | Meta |

Structure-Activity/Property Relationship Studies of Functionalized Derivatives

The functionalization of this compound at its various reactive sites leads to a wide array of derivatives, each with potentially unique biological activities and physicochemical properties. Structure-activity relationship (SAR) and structure-property relationship (SPR) studies are crucial for understanding how these chemical modifications influence the behavior of the molecule.

Similarly, changes to the ester group can affect the molecule's solubility, metabolic stability, and pharmacokinetic profile. Converting the ester to a carboxylic acid, for instance, can increase water solubility and introduce a new site for ionic interactions.

Functionalization of the aromatic rings can also have a profound effect on the molecule's properties. The introduction of electron-withdrawing or electron-donating groups can alter the electronic distribution within the molecule, which can influence its reactivity and its interactions with biological macromolecules.

While specific SAR/SPR studies on this compound derivatives are not extensively detailed in the provided search results, the principles of medicinal chemistry suggest that systematic modifications at the amino, ester, and aromatic ring positions would be a key strategy in the rational design of new compounds with desired biological activities or material properties. For instance, studies on related benzofuran (B130515) derivatives have shown that modifications can lead to potent antitumor agents. nih.gov

Applications of Methyl 3 3 Aminophenyl Benzoate and Its Derivatives in Medicinal Chemistry

Design and Synthesis of Novel Pharmacophores and Drug Candidates

The chemical structure of Methyl 3-(3-aminophenyl)benzoate makes it an ideal starting point or intermediate for the synthesis of more complex drug candidates. The amino group offers a reactive site for amide bond formation, alkylation, or participation in cyclization reactions, while the methyl ester can be hydrolyzed to a carboxylic acid or converted to other functional groups.

Synthetic strategies often involve leveraging these functional groups to build novel pharmacophores. For instance, derivatives such as (3-aminophenyl)(morpholino)methanone (B171742) are key intermediates in the preparation of active pharmaceutical ingredients. researchgate.net A typical synthesis might involve the nitration of a precursor like benzotrichloride (B165768) to form a meta-nitrobenzoic acid, followed by chlorination and condensation with a desired amine (like morpholine), and a final reduction step to yield the aminophenyl moiety. researchgate.net

Other synthetic approaches focus on modifying the biphenyl (B1667301) core. Suzuki coupling reactions are a common method to create the biphenyl linkage, starting with precursors like 5-cyanophthalide (B15270) and introducing substituted phenyl groups. nih.gov For example, a 4'-bromophenyl moiety can be introduced via a double Grignard reaction, followed by ring closure and subsequent Suzuki coupling to attach various substituted groups, including the 3-aminophenyl group. nih.gov The synthesis of complex 1,3-diketone derivatives, which are valuable ligands, can be achieved through the reaction of a benzotriazole (B28993) amide of isophthalic acid monomethyl ester with an appropriate ketone, demonstrating the utility of benzoate (B1203000) precursors in constructing elaborate molecular architectures. mdpi.com These synthetic methodologies highlight the adaptability of the aminophenyl benzoate framework in generating libraries of compounds for drug discovery. researchgate.netnih.govmdpi.com

Investigations into Potential Biological Activities (e.g., anticancer, antimicrobial, anti-inflammatory)

Derivatives built upon the aminophenyl benzoate scaffold have shown promise across several therapeutic areas, including oncology, infectious diseases, and inflammatory conditions.

Anticancer Activity: Several studies have highlighted the anticancer potential of compounds containing the aminophenyl moiety. Benzothiazole derivatives of 2-(4'-aminophenyl) have demonstrated significant cytostatic activity. researchgate.net For instance, certain derivatives induce apoptosis, a form of programmed cell death, and can inhibit enzymes like acid ceramidase, which are involved in cancer cell survival. researchgate.net Similarly, organodiselenide-tethered methyl anthranilates, which share the aminobenzoate core, have shown potent cytotoxicity against liver (HepG2) and breast (MCF-7) cancer cell lines. mdpi.com One such derivative, methyl 2-amino-5-(methylselanyl)benzoate, was found to be more cytotoxic to HepG2 cells than the standard drug Adriamycin. mdpi.com Other research on benzoxazine (B1645224) and aminomethyl compounds derived from eugenol (B1671780) also confirmed anticancer activity in mouse models of fibrosarcoma. nih.gov

Antimicrobial Activity: The aminophenyl structure is a key feature in various antimicrobial agents. Synthesized 3-amino-5-methyl-2,4-dicarbonitrile biphenyl derivatives have been screened for their effects against a wide range of Gram-positive and Gram-negative bacteria, with several compounds showing significant activity. benthamscience.com In another study, organodiselenide compounds based on a methyl anthranilate framework were tested for their antimicrobial properties. mdpi.com Notably, methyl 2-amino-5-(methylselanyl)benzoate demonstrated strong antifungal activity, comparable to the standard drug clotrimazole, and promising antibacterial activity against E. coli and S. aureus. mdpi.com The minimum inhibitory concentration (MIC) experiments confirmed these promising results. mdpi.com

Anti-inflammatory Activity: The anti-inflammatory potential of aminophenyl derivatives has also been investigated. Studies on ocotillol-type sapogenin derivatives, where an amino acid is attached at the C-3 position, have shown significant inhibitory activity on nitric oxide (NO) production. nih.gov One derivative was able to markedly suppress the lipopolysaccharide (LPS)-induced upregulation of key inflammatory mediators, including TNF-α, IL-6, iNOS, and COX-2. nih.gov Similarly, 3-aminovinylphosphonates have been evaluated for their ability to modulate inflammatory responses, showing potent inhibition of reactive oxygen intermediates, nitric oxide, and the release of tumor necrosis factor-alpha (TNF-α). nih.gov

| Derivative Class | Biological Activity | Key Findings | Reference |

|---|---|---|---|

| 2-(4'-aminophenyl)benzothiazole derivatives | Anticancer | Showed strong and selective cytostatic activity in cervical carcinoma cells (HeLa). | researchgate.net |

| Organodiselenide-tethered methyl anthranilates | Anticancer, Antimicrobial | Exhibited higher cytotoxicity than Adriamycin in HepG2 cells and strong antifungal activity comparable to clotrimazole. | mdpi.com |

| 3-Amino-5-methyl-2,4-dicarbonitrile biphenyl derivatives | Antimicrobial | Demonstrated significant activity against various Gram-positive and Gram-negative bacteria. | benthamscience.com |

| 3-amino acid ocotillol-type sapogenin derivatives | Anti-inflammatory | Markedly suppressed the upregulation of TNF-α, IL-6, iNOS, and COX-2. | nih.gov |

| 3-aminovinylphosphonates | Anti-inflammatory | Inhibited reactive oxygen intermediates, nitric oxide, and TNF-α release. | nih.gov |

Target Identification and Mechanism of Action Studies

Identifying the specific molecular targets and understanding the mechanism of action are critical steps in drug development. For derivatives of this compound, research has begun to elucidate these pathways.

In cancer research, derivatives of methyl benzoate have been identified as inhibitors of the pentose (B10789219) phosphate (B84403) pathway (PPP), specifically targeting the enzymes glucose 6-phosphate dehydrogenase (G6PD) and 6-phosphogluconate dehydrogenase (6PGD). nih.gov This pathway is crucial for cancer cell proliferation and survival. nih.gov The mechanism of action for some 2-(4-aminophenyl)benzothiazole derivatives involves the induction of apoptosis and the specific inhibition of enzymes like acid ceramidase or sphingosine (B13886) kinase 1, which regulate sphingolipid metabolism in cancer cells. researchgate.net In the context of acute myeloid leukemia (AML), covalent derivatives of 4-(4-aminophenyl)-6-phenylisoxazolo[3,4-b]pyridine-3-amine have been developed as inhibitors of Fms-like tyrosine kinase 3 (FLT3). nih.gov These compounds work by inhibiting the phosphorylation of FLT3 and its downstream signaling factors, thereby overcoming common mechanisms of drug resistance. nih.gov

For anti-inflammatory applications, the mechanism often involves the modulation of key signaling pathways. For example, certain 3-amino acid derivatives of ocotillol-type sapogenins exert their anti-inflammatory effects by suppressing the NF-κB and MAPK signaling pathways, which are central regulators of the inflammatory response. nih.gov

In Silico Drug Discovery and Molecular Docking Analysis with Biological Targets

Computational methods are increasingly used to accelerate drug discovery. In silico techniques, including molecular docking and virtual screening, have been applied to derivatives containing the aminophenyl benzoate scaffold to predict their biological potential and understand their interactions with target proteins.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a target protein, allowing for the estimation of binding affinity and the analysis of intermolecular interactions.

Studies on methyl benzoate derivatives as inhibitors of the pentose phosphate pathway have used molecular docking to understand the inhibition mechanisms against G6PD and 6PGD. nih.gov For novel benzimidazole (B57391) urea (B33335) derivatives designed as antidiabetic agents, docking studies revealed that the most potent inhibitors occupied the binding center of human pancreatic α-amylase with binding energies ranging from -8.0 to -11.2 kcal/mol. nih.gov The interactions observed included hydrogen bonds with key amino acid residues like Asp616 and π-anion or π-alkyl interactions with other residues in the active site. nih.gov Similarly, docking of 1-((benzo[d]thiazol-2-ylamino)(phenyl)methyl)naphthalen-2-ol derivatives into the colchicine (B1669291) binding site of tubulin helped to explain their potent antiproliferative activity. researchgate.net These in silico results often complement and provide a structural basis for the experimental biological data. researchgate.net

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups required for biological activity. This model can then be used in a virtual screen to search large chemical databases for new molecules that match the pharmacophore and are therefore likely to be active.

This approach has been successfully used for scaffolds related to this compound. In one study, a ligand-based virtual screening (LBVS) of the ZINC15 database was performed using a benzimidazole scaffold to identify potential inhibitors of triosephosphate isomerase from Leishmania mexicana. nih.gov This led to the identification of a compound with significant leishmanicidal activity. nih.gov In another example, structure-based virtual screening of the PubChem database was used to find novel quinazoline (B50416) derivatives that could act as inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase domain. nih.gov This process, which started with 1000 compounds and filtered them based on drug-likeness and pharmacokinetic properties, ultimately identified top lead candidates with better binding scores than existing drugs. nih.gov These examples show how virtual screening can efficiently sift through vast numbers of compounds to discover promising new drug candidates based on a core structural template. nih.govnih.gov

Applications of Methyl 3 3 Aminophenyl Benzoate and Its Derivatives in Materials Science

Utilization as Monomers for Polymer Synthesis

The bifunctional nature of Methyl 3-(3-aminophenyl)benzoate, possessing a reactive amine group and a methyl ester, makes it a valuable monomer for polycondensation reactions. This allows for its incorporation into long-chain polymers, forming the basis for advanced materials.

Polyimide and Polyester (B1180765) Imide Synthesis

While direct research specifically detailing the use of this compound in polyimide and polyester imide synthesis is not extensively documented in publicly available literature, the fundamental principles of polymer chemistry suggest its high suitability for such applications. Aromatic diamines are crucial components in the conventional two-step synthesis of polyimides. This process typically involves the reaction of a diamine with a dianhydride to form a poly(amic acid) precursor, which is then chemically or thermally cyclized to the final polyimide.

Given its diamine nature, derivatives of this compound can be expected to react with various aromatic dianhydrides to produce polyimides. The incorporation of the benzoate (B1203000) group into the polymer backbone could influence the final properties of the material. Similarly, in the synthesis of polyester imides, the presence of the ester group in the monomer itself could offer unique structural modifications. The synthesis of polyester-imides often involves the reaction of diacids or their derivatives with diols and diamines, or the use of monomers already containing both ester and imide functionalities. Bio-based polyester-imides have been synthesized using amino acids and citric acid, showcasing the versatility of incorporating imide structures into polyesters. dntb.gov.uamolport.com

Development of Advanced Polymer Materials with Tunable Properties

The chemical structure of the monomers used in polymerization is a key determinant of the properties of the resulting polymer. The introduction of specific functional groups can be used to tune characteristics such as thermal stability, solubility, and mechanical strength. For instance, the incorporation of bulky side groups or flexible ether linkages into the polymer backbone can modify the polymer's glass transition temperature and solubility. Research on various polyimides has shown that the choice of diamine and dianhydride monomers allows for the development of materials with properties tailored for specific applications, such as flexible printed circuit boards. nih.gov

The use of a monomer like this compound, with its distinct biphenyl (B1667301) and benzoate structure, would likely impart specific properties to the resulting polymers. The rigid biphenyl unit could contribute to high thermal stability and mechanical strength, while the pendant ester group might enhance solubility in certain organic solvents, a desirable trait for processability. The development of advanced functional polymer materials often focuses on achieving a combination of desirable properties, such as high performance and ease of processing. nih.gov

Integration into Functional Coatings and Films

Polymers derived from monomers like this compound are expected to be suitable for creating functional coatings and films. High-performance polymers such as polyimides are known for their excellent thermal and chemical resistance, making them ideal for protective coatings in demanding environments.

Polyester imides are also utilized in the formulation of wire enamels and other insulating coatings due to their good dielectric properties and thermal endurance. The properties of the polymer, derived from the specific monomers used, directly translate to the performance of the coating. For example, a polymer with good solubility can be easily processed into thin, uniform films by techniques like solution casting. The resulting films from polymers incorporating this compound could potentially exhibit a combination of mechanical robustness and specific surface properties conferred by the benzoate group. Research into polyester-imide urethane (B1682113) coatings has demonstrated the potential to create crosslinked networks for durable surface finishes. dntb.gov.uamolport.com

Research on Optoelectronic and Photonic Applications

The inherent aromatic nature of this compound suggests that polymers derived from it may possess interesting optoelectronic and photonic properties. Aromatic polymers, particularly those with extended π-conjugated systems, are often investigated for their potential use in applications such as organic light-emitting diodes (OLEDs), solar cells, and nonlinear optical (NLO) devices.

While direct studies on the optoelectronic properties of polymers synthesized from this compound are not prominent in the available literature, research on structurally similar compounds provides some insights. The electronic properties of molecules containing substituted phenyl rings and amino groups are of interest for creating materials with specific light absorption and emission characteristics. Computational studies on related N-(1H-Benzo[d]imidazol-2-yl)-1-(3-substituted phenyl) methanimines have explored their potential as optoelectronic and nonlinear optical materials. dntb.gov.ua The development of new polymerization methodologies for triple-bond building blocks is also a key area of research for creating conjugated polymers for optoelectronic applications. nih.gov The specific arrangement of the aromatic rings and functional groups in a polymer derived from this compound would determine its electronic structure and, consequently, its suitability for such applications.

Conclusion and Outlook

Summary of Key Research Findings and Challenges

Methyl 3-(3-aminophenyl)benzoate is a biphenyl (B1667301) derivative whose synthesis is achievable through established methods like the Suzuki coupling. Its structure presents two reactive sites, the amino and methyl ester groups, making it a versatile building block in organic synthesis. Research into related methyl benzoate (B1203000) compounds has highlighted their potential in medicinal chemistry, particularly as anticancer agents by inhibiting pathways like the pentose (B10789219) phosphate (B84403) pathway and modulating DNA methylation. nih.govnih.gov A significant challenge is the limited publicly available research data specifically on this compound itself, with more information available for its simpler precursors or isomers.

Future Perspectives for Research on this compound

Future research on this compound is likely to expand in a few key directions. A primary focus will be its utilization as a scaffold in medicinal chemistry to design and synthesize novel compounds with potential therapeutic activities, leveraging the known biological activities of other benzoate derivatives. nih.govnih.gov In materials science, its rigid biphenyl structure and reactive functional groups make it a promising candidate for the development of new polymers with tailored thermal and mechanical properties. Further detailed characterization of its physicochemical and spectroscopic properties will be crucial to support these research endeavors. The development of more efficient and green synthetic routes will also be an important area of investigation.

Q & A

Q. What are the common synthetic routes for Methyl 3-(3-aminophenyl)benzoate?

- Methodological Answer : this compound is typically synthesized via multi-step nucleophilic aromatic substitution (SNAr) reactions. A representative procedure involves:

Step 1 : Reacting 2,4,6-trichlorotriazine with phenol derivatives (e.g., 3-chlorophenol) in the presence of DIPEA (N,N-diisopropylethylamine) at -35°C to 35°C for 6–46 hours to form intermediate triazine derivatives.

Step 2 : Coupling the triazine intermediate with methyl 3-aminobenzoate using DIPEA as a base at 35–40°C for 23–26 hours.

- Key Considerations : Reaction temperature and stoichiometric ratios (e.g., 1.00 equiv. triazine to 1.15 equiv. methyl 3-aminobenzoate) critically impact yield and purity. Post-synthesis purification often involves crystallization from CHCl3/n-hexane mixtures .

Table 1 : Example Synthesis Conditions and Yields

| Step | Reagents | Temperature | Time | Yield |

|---|---|---|---|---|

| 1 | 2,4,6-Trichlorotriazine, phenol, DIPEA | -35°C | 6 h | 89% (intermediate) |

| 3 | Methyl 3-aminobenzoate, DIPEA | 35°C | 26 h | 90% (final product) |

Q. How is this compound characterized post-synthesis?

- Methodological Answer : Structural confirmation relies on:

- ¹H/¹³C NMR Spectroscopy : Key peaks include:

- ¹H NMR : A singlet at δ 3.81 ppm (ester methyl group), aromatic protons between δ 7.24–8.05 ppm, and NH signals at δ 10.48 ppm.

- ¹³C NMR : Ester carbonyl at δ 166.2 ppm and aromatic carbons between δ 120–152 ppm .

- Melting Point (m.p.) : Ranges from 151–156°C, with deviations indicating impurities.

- TLC (Rf) : Hexane/EtOAc (2:1) with Rf ≈ 0.55 .

Advanced Research Questions

Q. How can reaction parameters be optimized to improve yield and purity?

- Methodological Answer :

- Temperature Control : Lower temperatures (-35°C) during triazine intermediate formation reduce side reactions (e.g., over-substitution).

- Purification Strategies : Use gradient elution in column chromatography (e.g., CH₂Cl₂ with 1–20% EtOAc) to resolve mixed fractions. Recrystallization in CHCl3/n-hexane enhances crystalline purity .

- Catalytic Additives : DIPEA (1.1–1.6 equiv.) improves nucleophilic substitution efficiency by neutralizing HCl byproducts .

Q. How do structural modifications (e.g., halogenation) affect the compound’s reactivity?

- Methodological Answer :

- Chlorine Substitution : Introducing Cl at the triazine ring (e.g., 5d vs. 5e in ) alters electronic properties, increasing electrophilicity and SNAr reaction rates.

- Trifluoromethyl Groups : Derivatives like Methyl 3-(trifluoromethoxy)benzoate () exhibit enhanced metabolic stability due to fluorine’s electron-withdrawing effects.

- Comparative Analysis : Use DFT calculations to predict charge distribution and reactive sites .

Q. What are the contradictions in reported spectral data, and how should they be resolved?

- Methodological Answer : Discrepancies in NMR shifts (e.g., δ 130.0 ppm vs. 133.4 ppm for aromatic carbons) may arise from solvent (DMSO-d6 vs. CDCl3) or concentration effects.

- Resolution : Standardize solvent systems and validate assignments via 2D NMR (HSQC, HMBC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.